Superior Alkaline pH Stability and Color Retention of Malvidin 3-Glucoside vs. Other Anthocyanidin-3-Glucosides
Malvidin 3-glucoside demonstrates exceptional color intensity and stability in the alkaline pH region (pH > 7), a trait not shared by many other common anthocyanidin-3-glucosides [1]. This differentiates it as a potential colorant for slightly alkaline food products where other anthocyanins rapidly fade or shift to undesirable hues.
| Evidence Dimension | Color intensity and stability in alkaline pH range (pH 1–12) during 60-day storage at 10°C and 23°C |
|---|---|
| Target Compound Data | Bluish colors were intense and stability was relatively high in the alkaline region. |
| Comparator Or Baseline | Other common anthocyanidin-3-glucosides (pelargonidin, cyanidin, peonidin, delphinidin, petunidin 3-glucosides) |
| Quantified Difference | Qualitative difference: Malvidin 3-glucoside uniquely retained intense bluish color in alkaline conditions, while others did not. |
| Conditions | Aqueous solutions, pH range 1–12, 60 days storage at 10°C and 23°C |
Why This Matters
This unique alkaline stability profile provides a clear procurement rationale for malvidin 3-glucoside over other anthocyanin-3-glucosides when developing colorants for neutral or slightly alkaline food and beverage matrices (e.g., dairy alternatives, certain confectioneries).
- [1] Cabrita, L., et al. (2000). Colour and stability of the six common anthocyanidin 3-glucosides in aqueous solutions. Food Chemistry, 68(1), 101-107. View Source
